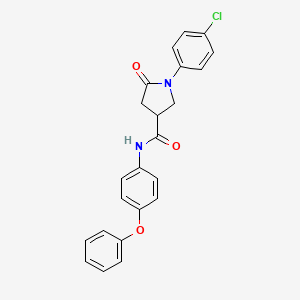
1-(4-chlorophenyl)-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multi-step chemical reactions, starting from specific phenyl compounds and involving various chemical reagents to introduce the desired functional groups and achieve the target molecular structure. For instance, Tumosienė et al. (2019) synthesized a series of novel pyrrolidine derivatives by reacting chlorophenyl and phenoxyphenyl moieties under controlled conditions, showcasing the intricate steps required to obtain compounds with specific antioxidant activities (Tumosienė et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-chlorophenyl)-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has been detailed through techniques like X-ray diffraction analysis. Banerjee et al. (2002) studied the crystal structure and molecular conformation of a related solvated pyrrolidine derivative, providing insights into the arrangement of atoms and the spatial configuration of the molecule, which is crucial for understanding its interaction with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine derivatives, including their ability to undergo various chemical transformations, has been a subject of study. For example, Gazizov et al. (2015) explored the ring-opening reactions of related pyrrolidine-carboxamides, leading to the formation of new compounds with potential pharmacological activities (Gazizov et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. The solvated structure analysis provides valuable data on how the compound interacts with solvents, which is critical for its formulation and use in various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are fundamental for understanding how these compounds can be utilized in chemical reactions and potential industrial applications. The studies on their reactivity towards different phenols and the formation of arylsulfonyl derivatives illustrate the versatility and potential for further functionalization of these molecules (Smolobochkin et al., 2017).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c24-17-6-10-19(11-7-17)26-15-16(14-22(26)27)23(28)25-18-8-12-21(13-9-18)29-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQFSTWPRQJDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




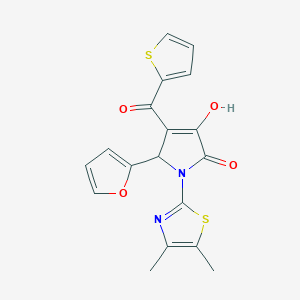
![1-{4'-[(dimethylamino)methyl]biphenyl-3-yl}propan-1-one](/img/structure/B4012721.png)
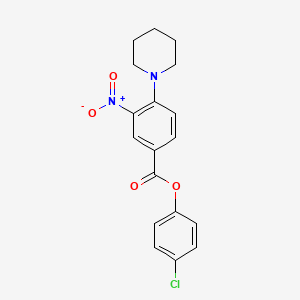
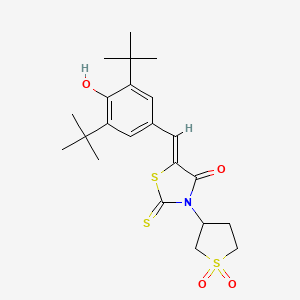
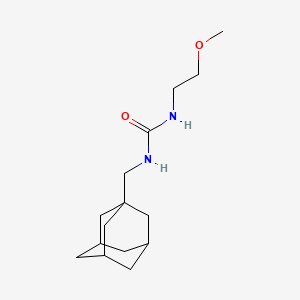
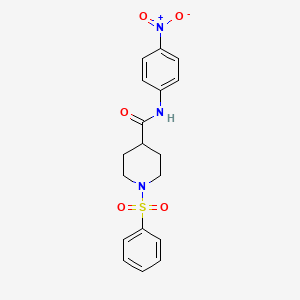
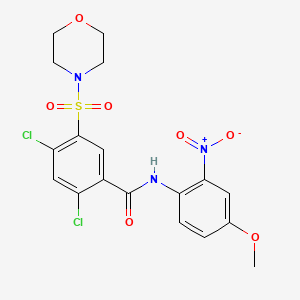
![1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B4012749.png)
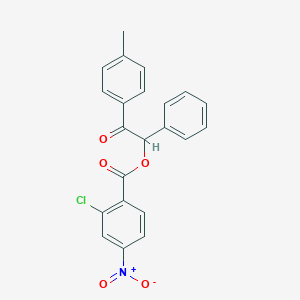
![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4012784.png)


![methyl 2-({[1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4012812.png)